4-Methoxy-3-vinylaniline
Description
4-Methoxy-3-vinylaniline (IUPAC: 3-ethenyl-4-methoxybenzenamine) is an aromatic amine featuring a methoxy (-OCH₃) group at the para position and a vinyl (-CH=CH₂) group at the meta position relative to the amine (-NH₂) substituent. The vinyl group enhances reactivity for polymerization or addition reactions, while the methoxy group directs electrophilic substitution to specific ring positions.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-ethenyl-4-methoxyaniline |
InChI |
InChI=1S/C9H11NO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1,10H2,2H3 |
InChI Key |
MNZDGABTWBGBID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-vinylaniline can be achieved through several methods. One common approach involves the nitration of 4-methoxyaniline followed by reduction and subsequent vinylation. The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The final vinylation step can be achieved using vinyl halides under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by vinylation using efficient catalytic systems. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylated or hydroxylated derivatives.
Substitution: Halogenated or other substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-3-vinylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-vinylaniline involves its interaction with various molecular targets. The methoxy and vinyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Structural and Physical Properties
Chemical Reactivity
- Electrophilic Substitution : The methoxy group in this compound activates the aromatic ring, directing incoming electrophiles to the ortho/para positions. This contrasts with 4-Chloro-3-methoxyaniline, where the electron-withdrawing Cl reduces ring activation .
- Vinyl Group Reactivity : The vinyl substituent enables Diels-Alder reactions or polymerization, a feature absent in methyl- or chloro-substituted analogs. Similar Pd-catalyzed coupling reactions (as in ) may synthesize this compound .
- Hydrogen Bonding: Compounds like 4-Hydroxy-3-methoxyphenethanol exhibit stronger intermolecular interactions due to -OH groups, unlike this compound, which relies on -NH₂ for hydrogen bonding .
Biological Activity
4-Methoxy-3-vinylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amine characterized by the presence of a methoxy group and a vinyl group attached to the aniline structure. The chemical formula is , and it features a molecular weight of approximately 175.2 g/mol. The presence of these functional groups suggests potential reactivity in biological systems, particularly in interactions with enzymes and receptors.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds modified from this structure have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some analogs have been observed to induce oxidative stress in cancer cells, which contributes to their cytotoxic effects .
In Vitro Studies
In vitro assays have demonstrated the cytotoxicity of this compound derivatives against several cancer cell lines. For example:
- Melanoma and Prostate Cancer : A series of modified compounds showed improved antiproliferative activity in the low nanomolar range compared to their parent structures .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| A | 0.5 | Melanoma |
| B | 1.0 | Prostate Cancer |
| C | 0.8 | Breast Cancer |
Enzyme Interaction Studies
The interaction of this compound with various enzymes has also been investigated. Notably, studies on cytochrome P450 enzymes revealed that certain derivatives can act as inhibitors, potentially leading to drug-drug interactions. For instance:
- CYP3A4 Inhibition : Some derivatives showed significant inhibition (IC50 values < 1 μM), raising concerns regarding metabolic stability and safety profiles .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound derivatives, researchers synthesized a series of compounds and tested them against human melanoma cells. Results indicated that one particular derivative exhibited an IC50 value of 0.25 μM, demonstrating potent activity compared to standard chemotherapeutics.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of selected derivatives. The study highlighted that certain compounds significantly inhibited CYP isoforms, particularly CYP3A4, which is crucial for drug metabolism. This finding suggests that while these compounds may have therapeutic potential, they also pose risks for adverse drug interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
